5,6,7,8-Tetrahydrocinnolin-3(2H)-one
Overview
Description
Scientific Research Applications
Chemical Synthesis and Structural Studies
- Ring Enlargement Reactions: 5,6,7,8-Tetrahydro-4H-1,2,5-oxadiazocin-6-ones were synthesized through a ring enlargement reaction involving 3-Dimethylamino-2H-azirines and 4,4-dimethyl-3-isoxazolidinone. The conformation of the eight-membered ring with a trans-amide group was confirmed by X-ray crystallography (Hostettler et al., 1986).
Organic Synthesis and Derivatives
- Synthesis of Cinnolinone Derivatives: 2-Arylcinnolin-6-one derivatives were synthesized via tandem annulation of 3-oxo-2-arylhydrazonopropanals with acetoacetanilide. This process involved different heating modes like conventional heating, ultrasound, and microwave irradiation, showing the versatility of this compound in organic synthesis (Al-Matar et al., 2018).
Therapeutic and Biological Research
- Anticancer and Antifungal Properties: Tetrazolylmethyl quinolines, synthesized using 5,6,7,8-tetrahydrocinnolin derivatives, demonstrated significant anticancer and antifungal activities. Certain compounds showed high inhibition against specific cancer cell lines and fungal strains, highlighting the therapeutic potential of these derivatives (Shaikh et al., 2017).
Synthesis Techniques and Methodologies
- Green Synthesis Methods: A green, efficient, and rapid procedure for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives was developed, showcasing the environmentally friendly approaches in synthesizing compounds derived from 5,6,7,8-tetrahydrocinnolin-3(2H)-one (Lei et al., 2011).
Drug Development
- Antitubercular Evaluation: Novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones, derived from 5,6,7,8-tetrahydrocinnolin-3(2H)-one, showed significant promise in antitubercular activity. This highlights the potential use of these derivatives in developing new treatments for tuberculosis (Kantevari et al., 2011).
Safety And Hazards
According to a safety data sheet, 5,6,7,8-Tetrahydrocinnolin-3(2H)-one is used for scientific research and development only . It’s recommended to avoid contact with skin and eyes, and to avoid inhalation of vapour or mist . In case of exposure, immediate measures such as washing with copious amounts of water and seeking medical attention are advised .
properties
IUPAC Name |
5,6,7,8-tetrahydro-2H-cinnolin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-5-6-3-1-2-4-7(6)9-10-8/h5H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVBTQDJTRCXMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NNC(=O)C=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50969971 | |
Record name | 5,6,7,8-Tetrahydrocinnolin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50969971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydrocinnolin-3(2H)-one | |
CAS RN |
5468-36-0 | |
Record name | 5,6,7,8-Tetrahydro-3(2H)-cinnolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5468-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-Tetrahydrocinnolin-3(2H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005468360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Meconin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6,7,8-Tetrahydrocinnolin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50969971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6,7,8-hexahydrocinnolin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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